REACTION_CXSMILES
|
[NH:1]1[CH:5]=[CH:4][N:3]=[CH:2]1.C(O[K])(C)(C)C.F[C:13]1[CH:18]=[CH:17][C:16]([C:19]([F:22])([F:21])[F:20])=[CH:15][C:14]=1[N+:23]([O-:25])=[O:24].CCOC(C)=O>CS(C)=O>[N+:23]([C:14]1[CH:15]=[C:16]([C:19]([F:20])([F:21])[F:22])[CH:17]=[CH:18][C:13]=1[N:1]1[CH:5]=[CH:4][N:3]=[CH:2]1)([O-:25])=[O:24]
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Name
|
|
Quantity
|
2.04 mL
|
Type
|
reactant
|
Smiles
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FC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-]
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Name
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Ice water
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Quantity
|
60 mL
|
Type
|
reactant
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Smiles
|
|
Name
|
|
Quantity
|
50 mL
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Type
|
reactant
|
Smiles
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CCOC(=O)C
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Name
|
|
Quantity
|
15 mL
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Type
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solvent
|
Smiles
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CS(=O)C
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The black solution was stirred at RT for 20 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
to give a colorless solution
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Type
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CUSTOM
|
Details
|
the organic layer was isolated
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Type
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EXTRACTION
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Details
|
the aqueous phase was extracted twice with 20 mL EtOAc
|
Type
|
WASH
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Details
|
The organic layer was washed with H2O (2×30 mL), brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered
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Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
5 min |
Name
|
|
Type
|
product
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Smiles
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[N+](=O)([O-])C1=C(C=CC(=C1)C(F)(F)F)N1C=NC=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |